molecular formula C24H27ClN2O3 B11057093 1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11057093
M. Wt: 426.9 g/mol
InChI Key: MVWAIEMDFNJRSM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group and a piperidin-1-yl group linked to a 4-methoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-chlorophenyl and piperidin-1-yl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific structural features, such as the combination of the pyrrolidine-2,5-dione core with the 4-chlorophenyl and piperidin-1-yl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H27ClN2O3/c1-30-21-10-4-17(5-11-21)2-3-18-12-14-26(15-13-18)22-16-23(28)27(24(22)29)20-8-6-19(25)7-9-20/h4-11,18,22H,2-3,12-16H2,1H3

InChI Key

MVWAIEMDFNJRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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